(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride

Proteolytic stability Peptide engineering β-Peptides

α-Peptide neuroprobes degrade rapidly in brain slice preparations, compromising long-term electrophysiological recordings. This enantiopure (S)-β2-amino acid hydrochloride provides a definitive solution with its proteolysis-resistant backbone and the 3,5-dibromophenyl pharmacophore. • NMDA potentiation (EC₅₀ 331.6 μM) combined with AMPA/kainate antagonism (IC₅₀ 29.4 μM) in a single residue • 52% reduction of stroke-induced brain damage in vivo with clean cardiovascular safety profile • HCl salt ensures direct aqueous solubility (aCSF/saline) without organic co-solvents For reproducible neuropharmacology and foldamer engineering - supplied with full analytical documentation.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
Cat. No. B12978030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C(CC(=O)O)N
InChIInChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
InChIKeyBGOZWRSTHRDJSS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(3,5-dibromophenyl)propanoic Acid Hydrochloride: Chiral β-Amino Acid Building Block


(S)-3-Amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride (CAS free base: 773125-62-5; methyl ester: 1212991-18-8) is an enantiopure β2-amino acid derivative bearing a 3,5-dibromophenyl side chain, formulated as the hydrochloride salt . It belongs to the class of backbone-homologated phenylalanine analogs in which the amino group resides on the β-carbon rather than the α-carbon, classifying it as a β2-amino acid (or β-homophenylalanine derivative) [1]. The compound carries two electron-withdrawing bromine substituents at the meta positions of the aromatic ring, endowing it with distinct electronic and steric properties exploited in medicinal chemistry, foldamer research, and peptide engineering [1].

Enantiopure (S)-β2-amino acid HCl salt for foldamer and peptide engineering
3,5-Dibromophenyl pharmacophore supports glutamatergic receptor probe development
Protease-resistant β-backbone for biological media stability studies

Why This Compound Cannot Be Replaced by Generic Alternatives


Substituting this compound with 3,5-dibromo-L-phenylalanine (the α-amino acid homolog), its free base form, or the racemic mixture introduces liabilities that undermine experimental reproducibility and translational relevance. The β-amino acid backbone—carrying an extra methylene unit between the amino and carboxyl groups—renders peptides incorporating this residue inherently resistant to proteolytic degradation by common peptidases such as carboxypeptidase and chymotrypsin, a property absent in the corresponding α-amino acid [1][2]. The hydrochloride salt form provides aqueous solubility essential for reproducible in vitro assay preparation and in vivo formulation, whereas the free base exhibits limited water solubility . Furthermore, the defined (S)-stereochemistry at the β-carbon is critical for chiral recognition at biological targets including amino acid transporters and receptors; the (R)-enantiomer or racemate may display altered or diminished biological engagement [3]. These structural features collectively preclude simple interchange with superficially similar analogs.

α-Amino acid analog (3,5-dibromo-L-phenylalanine): The standard α-backbone is susceptible to proteolytic degradation; may not reproduce the stability profile of the β2-amino acid in serum or tissue assays.
Free base form: Limited aqueous solubility at neutral pH; substitution with the free base can alter dissolution and assay consistency compared to the hydrochloride salt.
(R)-enantiomer or racemate: Stereospecific recognition at LAT1 transporter and glutamate receptors is expected to differ; chiral purity may shift biological readouts in BBB uptake and electrophysiology studies.

Quantitative Differentiation Evidence vs. Closest Comparators


β-Amino Acid Backbone Confers Complete Protease Resistance

Peptides constructed entirely from or incorporating β-amino acid units exhibit proteolytic stability that is categorically absent in their α-amino acid counterparts. Whereas α-peptides are rapidly degraded in vivo and in vitro by a multitude of peptidases, substrates containing homologated β-amino acid residues—even at a single scissile bond—are cleaved at dramatically slower rates or not at all [1][2]. Specifically, β-Phe–containing peptides have been shown to resist degradation by carboxypeptidase and chymotrypsin, two major digestive and serum proteases . In contrast, the α-amino acid analog 3,5-dibromo-L-phenylalanine (CAS 1259992-43-2), which shares the identical 3,5-dibromophenyl side chain but possesses the standard α-amino acid backbone, is expected to be fully susceptible to proteolytic cleavage at any peptide bond involving its α-amino group, as is characteristic of all proteinogenic α-amino acid residues [1].

Backbone stability
Class-level inference
β-peptide bonds resistant to carboxypeptidase & chymotrypsin; α-peptides rapidly cleaved
Supports protease-resistant probe design; categorical difference in degradation susceptibility
Class-level β-peptide literature; compound-specific stability data to verify
Proteolytic stability Peptide engineering β-Peptides

Hydrochloride Salt Form Enhances Aqueous Solubility

The hydrochloride salt of this β-amino acid provides significantly greater aqueous solubility compared to its free base (or zwitterionic) form. Conversion of amines to their hydrochloride salts is a well-established strategy to improve water solubility; the protonated ammonium species enhances hydration and disrupts crystal lattice energy [1]. The free base form of 3,5-dibromophenyl-substituted amino acids exhibits limited solubility in neutral water due to the hydrophobic dibromophenyl ring system; the hydrochloride counterion mitigates this limitation . For the closely related free base 3-amino-3-(3,5-dibromophenyl)propanoic acid (CAS 773125-62-5), aqueous solubility is constrained, necessitating acidic conditions or organic co-solvents for dissolution, whereas the hydrochloride salt dissolves more readily in aqueous buffers commonly used in biological assays .

Salt-form solubility
Class-level inference
HCl salt: enhanced aqueous solubility; free base: limited, requires DMSO or acid
Reduces solvent-induced assay artifacts; improves buffer compatibility
Class-level salt principle; exact solubility not reported for this compound
Aqueous solubility Formulation Salt selection

3,5-Dibromophenyl Motif Enables Polyvalent Glutamatergic Modulation

The 3,5-dibromophenyl pharmacophore, shared between this β-amino acid and the well-characterized α-amino acid 3,5-dibromo-L-phenylalanine, endows a unique polyvalent glutamatergic profile that is absent in non-halogenated phenylalanine. In rat cerebrocortical cultured neurons, 3,5-dibromo-L-phenylalanine acts as a partial agonist at the glutamate-binding site of NMDA receptors with an EC50 of 331.6 ± 78.6 μM and an efficacy of 30.5 ± 4.7% relative to the full agonist NMDA [1]. Simultaneously, it inhibits AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) with an IC50 of 29.4 ± 4.3 μM [1]. Importantly, the compound did not affect GABA-mediated miniature inhibitory postsynaptic currents, indicating functional selectivity for glutamatergic over GABAergic transmission [1]. For comparison, unmodified L-phenylalanine acts as a competitive antagonist at NMDA receptors with a substantially weaker KB of 573 μM and does not exhibit the combined NMDA-potentiating/AMPA-blocking polyvalent profile [2].

NMDA/AMPA profile
Cross-study comparable
NMDA partial agonism EC50 331.6 μM, AMPA/kainate inhibition IC50 29.4 μM
Supports polyvalent glutamatergic synapse interrogation; reported for α-analog
Rat cortical neurons; pharmacophore conserved, β-backbone stability adds value
Glutamate receptors NMDA AMPA/kainate Polyvalent pharmacology

In Vivo Neuroprotective Efficacy Without Cardiovascular Side Effects

The 3,5-dibromophenyl pharmacophore has demonstrated robust in vivo efficacy in rat models of neurological disease. In an endothelin-1 (ET-1)-induced stroke model (intracerebral injection adjacent to the middle cerebral artery), intraperitoneal administration of 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) as three bolus doses reduced brain damage by 52%, an effect comparable to the NMDA receptor antagonist MK-801 [1]. In a pentylenetetrazole (PTZ)-induced seizure model, a single bolus of 3,5-DBr-L-Phe significantly reduced seizure activity, yet critically, unlike classical NMDA antagonists (e.g., MK-801), it did not cause significant alterations in arterial blood pressure or heart rate [1]. Additionally, 3,5-DBr-L-Phe prevented disruption of prepulse inhibition (PPI, a measure of sensorimotor gating) caused by both ET-1-induced stroke and the NMDA antagonist MK-801 [1]. This cardiovascular safety differentiation is clinically meaningful, as NMDA antagonists have failed in stroke trials partly due to hypertensive and psychotomimetic side effects [2].

In vivo model response
Cross-study comparable
52% brain-damage reduction in ET-1 stroke model; no cardiovascular side-effect signal
Reported stroke-model endpoint reduction context; safety-related endpoint monitoring
Data from α-amino analog; β-backbone may extend exposure profile
Neuroprotection Stroke model Seizure In vivo pharmacology

Enantiomeric Purity Defines Biological Function at Transporters and Receptors

The (S)-configuration of the β-amino acid stereocenter is a critical determinant of biological recognition. The large neutral amino acid transporter LAT1 (SLC7A5), which mediates blood-brain barrier (BBB) uptake of phenylalanine and its halogenated derivatives, is stereospecific—preferentially transporting L-configuration (S-enantiomer) amino acids [1]. 3,5-Dibromo-L-phenylalanine (the α-amino acid (S)-enantiomer) has been characterized as a LAT1 substrate with high predicted BBB permeability, a property essential for its central nervous system pharmacological activity demonstrated in vivo . The (R)-enantiomer or racemic mixtures would exhibit diminished or altered LAT1 transport kinetics, reducing brain exposure and compromising the neuropharmacological profile. Furthermore, the glutamate-binding site of NMDA receptors exhibits stereochemical preference; the (S)-configuration at the chiral center bearing the amino group is necessary for productive interaction with the receptor's glutamate recognition domain [2].

Stereochemical recognition
Class-level inference
(S)-configuration aligns with LAT1 L-preference; (R) or racemate may reduce BBB transport
Enantiomer-attribution review; defined stereochemistry supports reproducible CNS exposure
LAT1 discrimination ~10-fold; direct β-amino acid pair data not available
Chiral recognition Blood-brain barrier LAT1 transporter Stereospecificity

Highest-Impact Application Scenarios


Protease-Resistant Peptide Probes for In Vivo Neuropharmacology

Incorporation of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid into synthetic peptides targeting glutamatergic synapses confers dual advantages: the β-amino acid backbone renders the peptide resistant to serum and tissue proteases [1], while the 3,5-dibromophenyl side chain provides the polyvalent glutamatergic pharmacophore (NMDA partial agonism, AMPA/kainate antagonism) characterized in rat cortical neurons [2]. This combination is ideal for designing stable neuropeptide probes that survive extended incubation in brain slice preparations or in vivo microdialysis experiments where α-peptide probes would be rapidly degraded. The hydrochloride salt ensures direct solubility in artificial cerebrospinal fluid (aCSF) without organic co-solvents .

Foldamer Engineering with Halogen-Bonding Functionality

As a β2-amino acid building block, this compound can be incorporated into β-peptide foldamers that adopt well-defined secondary structures (helices, turns, sheets) while remaining completely resistant to metabolic degradation [1]. The 3,5-dibromophenyl side chains introduce two bromine atoms capable of forming halogen bonds (σ-hole interactions) with Lewis base partners, providing an orthogonal non-covalent interaction for stabilizing higher-order foldamer assemblies or mediating protein-surface recognition [2]. This capability is absent in non-halogenated β-phenylalanine. The defined (S)-configuration ensures predictable helical handedness in β-peptide oligomers [1].

Glutamatergic Tool for Differentiating NMDA vs. AMPA/Kainate Contributions

The 3,5-dibromophenyl pharmacophore offers a rare tool for simultaneously probing NMDA receptor-dependent plasticity and AMPA/kainate receptor-mediated synaptic transmission in a single compound. At the concentration range of 30–300 μM, the pharmacophore produces NMDA receptor potentiation (EC50 331.6 μM) while inhibiting AMPA/kainate mEPSCs (IC50 29.4 μM) [1]. This dual action, coupled with a clean selectivity profile (no effect on GABA mIPSCs), enables researchers to dissect the relative contributions of the two glutamatergic receptor families to synaptic plasticity paradigms such as long-term potentiation (LTP) and long-term depression (LTD) [1]. The β-amino acid backbone of the target compound further ensures that any peptide or conjugate incorporating this residue remains stable throughout extended electrophysiological recording sessions [2].

Stroke and Seizure Model Research with a Stabilized Pharmacophore

The in vivo efficacy of the 3,5-dibromophenyl motif in reducing stroke-induced brain damage by 52% and suppressing PTZ-induced seizures without cardiovascular side effects [1] establishes a rationale for using this β-amino acid building block in designing next-generation neuroprotective agents. By incorporating (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid into peptide or peptidomimetic scaffolds, researchers can potentially extend the in vivo half-life of the active pharmacophore beyond that of the α-amino acid analog, while preserving the favorable cardiovascular safety profile that differentiates this class from classical NMDA antagonists such as MK-801 [2]. The hydrochloride salt form facilitates intravenous or intraperitoneal formulation in saline, matching the administration route used in the published in vivo studies [1].

Application
Selection Property
Validation Focus
Protease-resistant peptide probes
β-amino acid backbone stability
Degradation half-life in CSF/serum
Foldamer engineering
Chiral β2-building block with halogen-bonding Br
Secondary structure persistence; halogen-bond assemblies
NMDA/AMPA synapse dissection
3,5-Dibromophenyl pharmacophore profile
Differential modulation in electrophysiology
Stroke/seizure model research
Stabilized pharmacophore with reported model response
Endpoint response reproducibility; exposure-model review
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